Technical Guide: 5-Fluoroisobenzofuran-1(3H)-one (CAS 700-85-6)
Technical Guide: 5-Fluoroisobenzofuran-1(3H)-one (CAS 700-85-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroisobenzofuran-1(3H)-one, also known as 5-fluorophthalide, is a fluorinated heterocyclic organic compound. Its structure is based on the isobenzofuranone core, with a fluorine atom substituted at the 5-position. This compound serves as a crucial building block in medicinal chemistry and drug development. The incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 5-Fluoroisobenzofuran-1(3H)-one.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluoroisobenzofuran-1(3H)-one is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 700-85-6 | [2][3] |
| Molecular Formula | C₈H₅FO₂ | [2][3][4] |
| Molecular Weight | 152.12 g/mol | [1][3] |
| Appearance | Solid | [2][4] |
| Melting Point | 118-119 °C | [2][3] |
| Boiling Point | 322.7 ± 42.0 °C at 760 mmHg | [2][3] |
| Density | 1.4 ± 0.1 g/cm³ | --- |
| InChI Key | KKDJJBAMSYLYQS-UHFFFAOYSA-N | [2][4] |
| SMILES | O=C1OCC2=CC(F)=CC=C21 | --- |
Synthesis
General Experimental Protocol (Hypothetical)
Reaction: Reduction of 4-Fluorophthalic Anhydride
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Reaction Setup: A solution of 4-fluorophthalic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction is quenched by the slow addition of an acidic solution (e.g., dilute HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure 5-Fluoroisobenzofuran-1(3H)-one.
The following diagram illustrates the general workflow for the synthesis and purification of 5-Fluoroisobenzofuran-1(3H)-one.
Caption: General workflow for the synthesis of 5-Fluoroisobenzofuran-1(3H)-one.
Role in Drug Development
5-Fluoroisobenzofuran-1(3H)-one is a key intermediate in the synthesis of various pharmaceutical compounds, particularly selective serotonin reuptake inhibitors (SSRIs). Its fluorinated phthalide structure is a common scaffold in the design of novel CNS agents.
Application in the Synthesis of Citalopram Analogs
Citalopram is a well-known SSRI used in the treatment of depression. 5-Fluoroisobenzofuran-1(3H)-one can be utilized as a starting material for the synthesis of analogs of citalopram, where the fluorine substitution can modulate the drug's activity and pharmacokinetic profile.
The following diagram illustrates the logical relationship from the starting material to the biological action of a hypothetical citalopram analog.
Caption: Logical pathway from intermediate to therapeutic action.
Safety Information
Based on available data, 5-Fluoroisobenzofuran-1(3H)-one is associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-Fluoroisobenzofuran-1(3H)-one is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals, particularly for central nervous system disorders. Its physicochemical properties are well-defined, and while specific synthetic protocols are proprietary, a general understanding of its synthesis from commercially available precursors is established. The primary utility of this compound lies in its role as a key intermediate, where the introduction of a fluorine atom can impart desirable properties to the final active pharmaceutical ingredient. Further research into the synthesis and application of this and related fluorinated phthalides is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. 5-Fluoro-1,3-isobenzofurandione | 319-03-9 [chemicalbook.com]
- 2. Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
